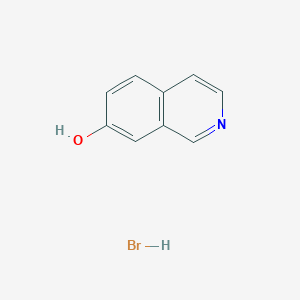

Isoquinolin-7-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

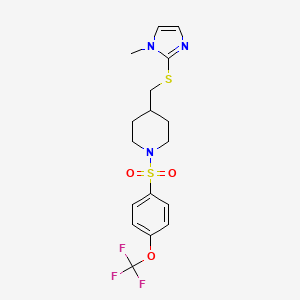

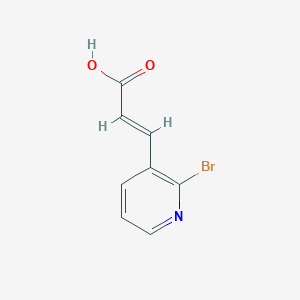

Isoquinolin-7-ol hydrobromide, also known as lucifer yellow CH, is a fluorescent dye widely used in the field of biology for labeling cells and tissues. It has a molecular weight of 226.07 .

Molecular Structure Analysis

The IUPAC name for Isoquinolin-7-ol hydrobromide is 7-isoquinolinol hydrobromide . The InChI code is 1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H .Physical And Chemical Properties Analysis

Isoquinolin-7-ol hydrobromide is a powder at room temperature .Scientific Research Applications

Pharmaceutical Development

Isoquinolin-7-ol hydrobromide is a significant compound in pharmaceutical research due to its potential therapeutic properties. It serves as a precursor or intermediate in the synthesis of various bioactive molecules, including those with anti-cancer, anti-inflammatory, and anti-microbial activities . Researchers are exploring its derivatives for developing new drugs that can target specific diseases more effectively.

Neuropharmacology

In neuropharmacology, Isoquinolin-7-ol hydrobromide is studied for its effects on the central nervous system. It is used in the synthesis of compounds that can modulate neurotransmitter systems, potentially leading to treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression . Its role in the development of neuroprotective agents is particularly noteworthy.

Organic Synthesis

Isoquinolin-7-ol hydrobromide is a valuable reagent in organic synthesis. It is utilized in the construction of complex heterocyclic structures, which are foundational in the synthesis of natural products and pharmaceuticals . Its ability to participate in various chemical reactions, such as cyclizations and cross-couplings, makes it a versatile tool for synthetic chemists.

Catalysis Research

In catalysis research, Isoquinolin-7-ol hydrobromide is investigated for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of chemical transformations . This application is crucial for developing more efficient and selective catalytic processes in industrial chemistry.

Safety And Hazards

properties

IUPAC Name |

isoquinolin-7-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTONOWNGHQVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-7-ol hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

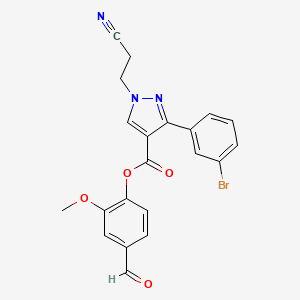

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

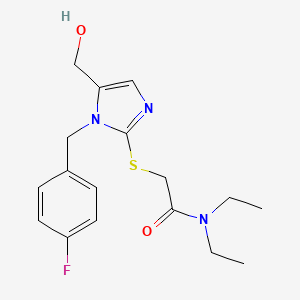

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

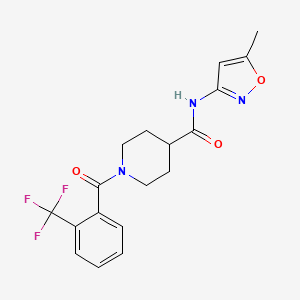

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)